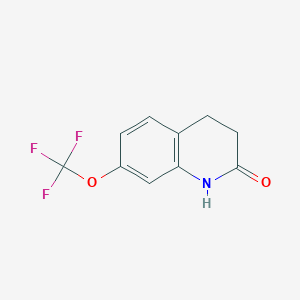
7-(トリフルオロメトキシ)-1,2,3,4-テトラヒドロキノリン-2-オン
説明
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C10H8F3NO2 and its molecular weight is 231.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
トリフルオロメトキシ基は、医薬品化学においてしばしば重要な置換基と考えられています。 分子中のトリフルオロメトキシ基の存在は、生物活性を大きく変化させる可能性があり、創薬のための貴重な部分となっています 。トリフルオロメトキシ基の電子求引特性により、医薬品の代謝安定性を高めることができ、薬物動態プロファイルを改善した薬物につながる可能性があります。
有機合成化学
有機合成化学において、トリフルオロメトキシ基は分子にフッ素を導入するために使用できます。これは、分子の化学的性質を大きく変化させる可能性があります。 この基は、その安定性と不活性性で知られており、さまざまな反応条件に耐えることができる強力な官能基を必要とする複雑な分子を構築するための優れた選択肢となります .
材料科学
トリフルオロメトキシアリーレンのユニークな立体配座(OCF3基が環面に対して直交している)は、材料科学において関心を集めています。 この構造的特徴は、材料の充填および電子特性に影響を与える可能性があり、特定の特性を持つ新しい材料の開発にとって重要です .
農薬研究
農薬研究において、化合物にトリフルオロメトキシ基を導入すると、新しい殺虫剤や除草剤の開発につながることがあります。 その疎水性により、これらの化合物が植物組織に浸透しやすくなり、その有効性を高めることができます .
フッ素化試薬
この化合物は、新しいトリフルオロメトキシ化試薬の開発のための前駆体として役立ちます。 これらの試薬は、トリフルオロメトキシ基を他の分子に導入するために不可欠であり、この基の揮発性と通常は間接的な合成戦略を必要とするため、これは難しい課題です .
複素環化学
ピラジンなどのトリフルオロメトキシ基を含む複素環は、その化学的性質について研究されています。 トリフルオロメトキシ基は、これらの複素環の安定性と反応性に影響を与え、さまざまな化学変換に役立ちます .
特性
IUPAC Name |
7-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-7-3-1-6-2-4-9(15)14-8(6)5-7/h1,3,5H,2,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOGKOSXOXELOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1459914.png)
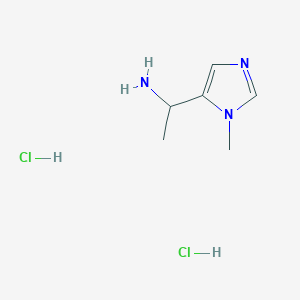
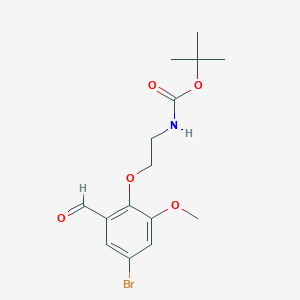



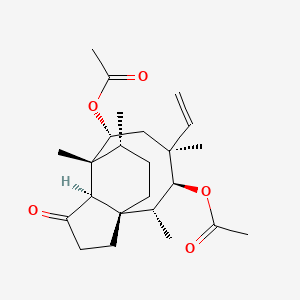
![6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1459925.png)
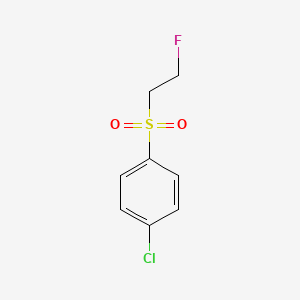
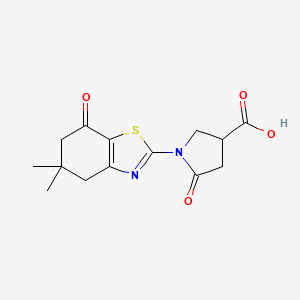
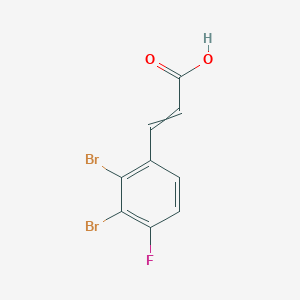
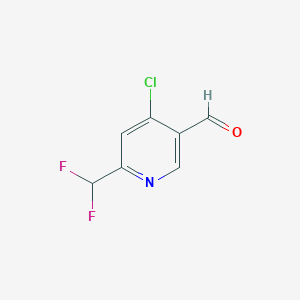
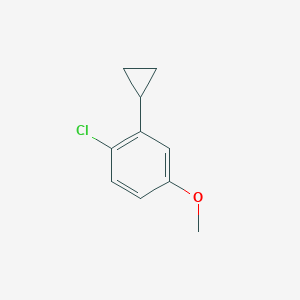
![1-[(Tert-butoxy)carbonyl]-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B1459935.png)
